molecular formula C10H10BrN3O B1528631 (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1248464-60-9

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1528631
CAS No.: 1248464-60-9
M. Wt: 268.11 g/mol
InChI Key: WXSXWZIOVNXRRM-UHFFFAOYSA-N
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Description

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol is an organic compound that features a triazole ring substituted with a bromobenzyl group and a methanol moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method starts with the preparation of 2-bromobenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl alcohol to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 2-Bromobenzaldehyde or 2-bromobenzoic acid.

    Reduction: Benzyl alcohol or benzylamine.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzyl alcohol: Similar structure but lacks the triazole ring.

    1-(2-Bromobenzyl)-1H-1,2,4-triazole: Similar but with a different triazole isomer.

    (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)acetate: An ester derivative with different reactivity.

Uniqueness

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of both the bromobenzyl and triazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-[(2-bromophenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSXWZIOVNXRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
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(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
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(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol

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